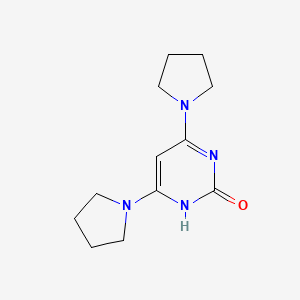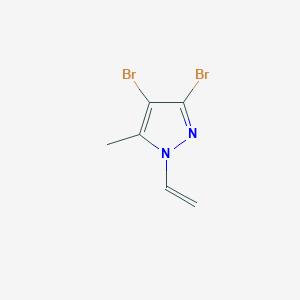
2,2'-(1,4-Dioxane-2,5-diyl)di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,4-Dioxane-2,5-diyl)di(ethan-1-ol) is an organic compound with the chemical formula C6H12O4This compound is a significant intermediate in organic synthesis and is used in the preparation of various chemicals, including fragrances, dyes, and plastics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2’-(1,4-Dioxane-2,5-diyl)di(ethan-1-ol) can be synthesized through the reaction of 1,4-dichlorobutane with methanol under alkaline conditions. The reaction involves the substitution of chlorine atoms with hydroxyl groups, resulting in the formation of the target compound. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of 2,2’-(1,4-Dioxane-2,5-diyl)di(ethan-1-ol) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,4-Dioxane-2,5-diyl)di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols with lower oxidation states.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary and secondary alcohols.
Substitution: Halogenated compounds and amines.
Aplicaciones Científicas De Investigación
2,2’-(1,4-Dioxane-2,5-diyl)di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds and as a solvent in biochemical reactions.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fragrances, dyes, and plastics.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,4-Dioxane-2,5-diyl)di(ethan-1-ol) involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups. These hydroxyl groups can form hydrogen bonds, undergo oxidation and reduction, and participate in substitution reactions. The compound’s reactivity is influenced by its molecular structure, which allows it to interact with different molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxane-2,5-dimethanol: A similar compound with two hydroxyl groups attached to a dioxane ring.
Glycolaldehyde dimer:
2,2’-(1,2-ethanediylbis(oxy))bis(ethanol): Another compound with a similar backbone but different substituents
Uniqueness
2,2’-(1,4-Dioxane-2,5-diyl)di(ethan-1-ol) is unique due to its specific arrangement of hydroxyl groups and the dioxane ring structure. This unique structure imparts distinct chemical properties, making it valuable in various synthetic applications and industrial processes .
Propiedades
Número CAS |
854841-54-6 |
|---|---|
Fórmula molecular |
C8H16O4 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
2-[5-(2-hydroxyethyl)-1,4-dioxan-2-yl]ethanol |
InChI |
InChI=1S/C8H16O4/c9-3-1-7-5-12-8(2-4-10)6-11-7/h7-10H,1-6H2 |
Clave InChI |
SLKRRWYUZRUKFJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(OCC(O1)CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Methylpiperazin-1-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14188962.png)


![3'-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1'-biphenyl](/img/structure/B14188989.png)




![N,N-Di([1,1'-biphenyl]-4-yl)-7-bromophenanthren-2-amine](/img/structure/B14188999.png)
![1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene](/img/structure/B14189003.png)



